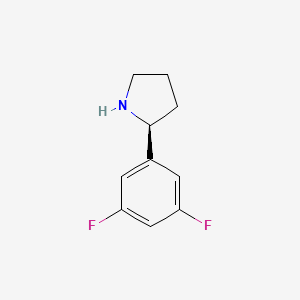
(2S)-2-(3,5-difluorophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S)-2-(3,5-difluorophenyl)pyrrolidine” is a chemical compound with the IUPAC name (2S)-2-(3,5-difluorophenyl)pyrrolidine . It has a molecular weight of 183.2 . It is available in liquid form .
Molecular Structure Analysis
The molecular formula of “(2S)-2-(3,5-difluorophenyl)pyrrolidine” is C10H11F2N . The InChI code for this compound is 1S/C10H11F2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2/t10-/m0/s1 .Physical And Chemical Properties Analysis
“(2S)-2-(3,5-difluorophenyl)pyrrolidine” is a liquid at room temperature . It is stored in a refrigerator .Aplicaciones Científicas De Investigación
Microwave-Assisted Fluorination of 2-Acylpyrroles
Microwave-assisted fluorination techniques offer a route to modify pyrrolidine structures, facilitating the synthesis of fluorinated derivatives. These derivatives, including (2S)-2-(3,5-difluorophenyl)pyrrolidine, can have applications in medicinal chemistry and material science due to their unique electronic properties. The synthesis of dihydrofluorohymenidin as the first fluorinated pyrrole-imidazole alkaloid demonstrates the potential of such fluorinated compounds in diverse scientific research areas, from pharmaceutical development to organic electronics (Troegel & Lindel, 2012).
Reactivity of Perfluoropentaphenylborole with Alkynes
The study on the reactivity of perfluoropentaphenylborole with alkynes reveals insights into the formation of novel borane complexes. Such research underscores the importance of (2S)-2-(3,5-difluorophenyl)pyrrolidine and related structures in developing new materials with potential applications in catalysis and material sciences (Fan et al., 2010).
Synthesis of Triarylpyridine Derivatives
The synthesis of 2,4,6-triarylpyridine derivatives, closely related to pyrrolidine structures, highlights the compound's role in creating molecules with significant biological and pharmaceutical properties. These derivatives have applications ranging from photodynamic cell-specific cancer therapy to agrochemicals, demonstrating the broad potential of pyrrolidine derivatives in both health and agricultural sectors (Maleki, 2015).
Novel Soluble Polyimides Derived from Pyridinoxy Phenyl Hexafluoropropane
Research into novel fluorinated polyimides derived from structures akin to (2S)-2-(3,5-difluorophenyl)pyrrolidine showcases the material's application in developing high-performance polymers. These polymers have excellent solubility, mechanical properties, and low dielectric constants, making them suitable for electronic and aerospace applications (Guan et al., 2014).
Rhenium(I) Triscarbonyl Complexes for CO2 Binding
The development of rhenium(I) triscarbonyl complexes involving pyrrolidine derivatives indicates the role of (2S)-2-(3,5-difluorophenyl)pyrrolidine in environmental chemistry, specifically in capturing and converting CO2. This research demonstrates the potential of such compounds in addressing climate change by facilitating CO2 sequestration and utilization (Stichauer et al., 2017).
Safety And Hazards
Propiedades
IUPAC Name |
(2S)-2-(3,5-difluorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INAOTHVFVJELEL-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(3,5-difluorophenyl)pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Bromo-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B2687491.png)
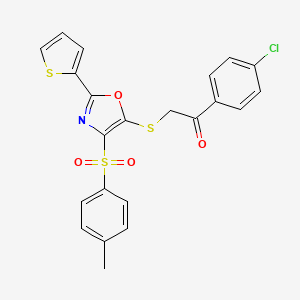
![N-(2,2-Dimethoxyethyl)-1-[[(2S)-1-(tert-butoxycarbonyl)-2alpha-pyrrolidinyl]methyl]-1H-tetrazole-5-amine](/img/structure/B2687495.png)
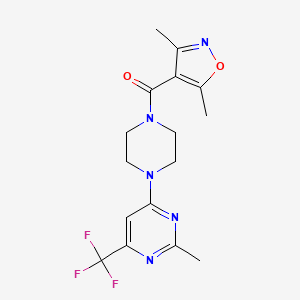
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2687499.png)
![tert-Butyl 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine-1-carboxylate](/img/structure/B2687502.png)
![(1R,5S)-8-((5-ethylthiophen-2-yl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2687503.png)
![2-cyclopentyl-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2687504.png)
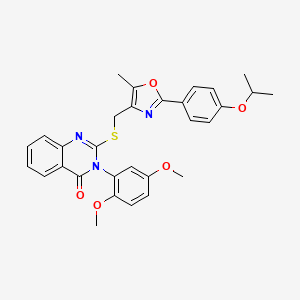
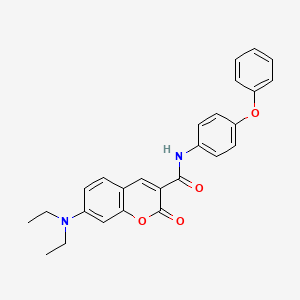
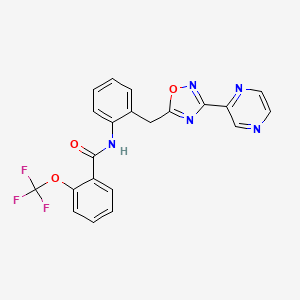
![6-acetyl-2-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687508.png)

![(2Z)-2-(3-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-fluorophenyl)ethanamide](/img/structure/B2687514.png)